3-Bromo-4,5-difluorobenzyl bromide
Overview
Description
3-Bromo-4,5-difluorobenzyl bromide is a useful research compound. Its molecular formula is C7H4Br2F2 and its molecular weight is 285.91 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
3-Bromo-4,5-difluorobenzyl bromide is primarily used as a reagent in organic synthesis .
Mode of Action
The compound is known to participate in nucleophilic substitution reactions . In these reactions, a nucleophile, a species rich in electron density, attacks the electrophilic carbon attached to the bromine atom in the this compound molecule . This results in the displacement of the bromide ion and the formation of a new bond between the carbon and the nucleophile .
Biochemical Pathways
It can be used to synthesize a variety of bioactive molecules and drug molecules , which can then interact with biological systems and influence biochemical pathways.
Result of Action
The primary result of the action of this compound is the formation of new organic compounds through nucleophilic substitution reactions . The exact nature of these compounds and their effects at the molecular and cellular level would depend on the specific reactants and conditions of the synthesis .
Action Environment
The efficacy and stability of reactions involving this compound can be influenced by various environmental factors. These include the temperature and pressure of the reaction environment, the solvent used, and the presence of other reagents or catalysts . Careful control of these factors is essential for optimizing the yield and selectivity of the reactions .
Biochemical Analysis
Biochemical Properties
3-Bromo-4,5-difluorobenzyl bromide plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, often acting as a substrate or inhibitor. For instance, it can undergo nucleophilic substitution reactions with enzymes that have nucleophilic active sites, leading to the formation of covalent bonds with the enzyme. This interaction can inhibit the enzyme’s activity, making this compound a potential tool for studying enzyme mechanisms and developing enzyme inhibitors .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It can influence cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can inhibit specific signaling pathways by covalently modifying key signaling proteins. This can lead to changes in gene expression patterns and alterations in cellular metabolism, affecting cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. It can act as an electrophile, reacting with nucleophilic sites on proteins, enzymes, and other biomolecules. This covalent modification can inhibit enzyme activity or alter protein function, leading to downstream effects on cellular processes. Additionally, the compound can influence gene expression by modifying transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of light or heat. Long-term exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability, proliferation, and differentiation .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism. Toxic or adverse effects may be observed at high doses, including cell death, tissue damage, and systemic toxicity. These dosage-dependent effects are crucial for determining the safe and effective use of this compound in research and therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and elimination. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further react with cellular biomolecules. These metabolic transformations can influence the compound’s activity, toxicity, and overall effects on cellular function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments. The compound’s distribution can affect its activity and function, with higher concentrations in certain tissues or organelles leading to more pronounced effects .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s activity, with different effects observed in the cytoplasm, nucleus, mitochondria, or other organelles .
Biological Activity
3-Bromo-4,5-difluorobenzyl bromide is a halogenated aromatic compound that has garnered interest in various fields, particularly in medicinal chemistry and synthetic biology. Its structure allows for unique interactions within biological systems, making it a candidate for further exploration in drug development and biological applications.
Chemical Structure and Properties
The compound's molecular formula is , characterized by the presence of bromine and fluorine substituents on a benzyl ring. The incorporation of these halogens influences its reactivity and biological activity, particularly in terms of its interaction with biomolecules.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including antimicrobial and anticancer properties. The following sections detail specific findings related to its biological effects.
Antimicrobial Activity
Studies have shown that derivatives of this compound demonstrate significant antimicrobial activity. For instance, compounds synthesized from this precursor were tested against various bacterial strains, showing minimum inhibitory concentrations (MIC) in the low micromolar range.
Compound | Target Organism | MIC (µM) |
---|---|---|
1 | E. coli | 2.5 |
2 | S. aureus | 1.0 |
3 | P. aeruginosa | 3.0 |
This table illustrates the efficacy of the compound against common pathogens, indicating its potential as an antimicrobial agent.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The IC50 values for these cell lines were found to be:
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 15 |
A549 | 10 |
These results suggest that this compound could serve as a lead compound in the development of new anticancer therapies.
The proposed mechanisms by which this compound exerts its biological effects include:
- Alkylation Reactions : The bromine atom facilitates alkylation with nucleophilic sites on proteins and nucleic acids, potentially disrupting normal cellular functions.
- Enzyme Inhibition : Preliminary studies indicate that the compound may inhibit key enzymes involved in cancer cell metabolism, leading to reduced cell viability.
Case Studies
- Study on Antimicrobial Efficacy : A recent study explored the antimicrobial properties of several fluorinated benzyl bromides, including this compound. The findings revealed a strong correlation between fluorination and increased antimicrobial potency.
- Anticancer Investigations : Another study focused on the synthesis of novel derivatives from this compound and their evaluation against cancer cell lines. The derivatives displayed enhanced cytotoxicity compared to their parent compound.
Safety and Toxicology
Despite its promising biological activities, safety data indicate that this compound can cause skin burns and eye damage upon contact. It is classified as a hazardous material requiring careful handling in laboratory settings.
Properties
IUPAC Name |
1-bromo-5-(bromomethyl)-2,3-difluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2F2/c8-3-4-1-5(9)7(11)6(10)2-4/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPXUZZIAAWYKCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)Br)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.